molecular formula C13H8O8 B1278173 Brevifolincarboxylic acid CAS No. 18490-95-4

Brevifolincarboxylic acid

Cat. No. B1278173
CAS RN: 18490-95-4
M. Wt: 292.2 g/mol
InChI Key: JFJWMFPFMLRLMI-UHFFFAOYSA-N
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Description

Brevifolincarboxylic acid is a phenol that has been found in D. chrysantha and has anticancer and anti-inflammatory activities . It inhibits the proliferation of PC-14 lung cancer cells and reduces LPS-induced increases in nitric oxide (NO) production in RAW 264.7 macrophages .


Molecular Structure Analysis

The molecular formula of Brevifolincarboxylic acid is C13H8O8 . The SMILES representation is O=C1OC2=C (C3=C1C=C (O)C (O)=C3O)C (C (O)=O)CC2=O .


Physical And Chemical Properties Analysis

Brevifolincarboxylic acid has a molecular weight of 292.2 g/mol . It is a solid substance with a density of 2.0±0.1 g/cm3 .

Scientific Research Applications

Anticancer Activity

Brevifolincarboxylic acid has been found to have anticancer activities . It has been shown to inhibit the proliferation of PC-14 lung cancer cells . This suggests that it could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Activity

Brevifolincarboxylic acid also exhibits anti-inflammatory activities . It has been found to reduce LPS-induced increases in nitric oxide (NO) production in RAW 264.7 macrophages . This indicates that it could be used in the treatment of inflammatory diseases.

Nitric Oxide Signaling

Brevifolincarboxylic acid is involved in nitric oxide signaling . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. Brevifolincarboxylic acid’s effect on nitric oxide production suggests it could be used in research into these processes.

Immunology & Inflammation

Brevifolincarboxylic acid has applications in the field of immunology and inflammation . Its anti-inflammatory properties suggest it could be used in the study of immune responses and the development of new treatments for inflammatory diseases.

Radical Scavenging Effects

Brevifolincarboxylic acid has been found to exhibit radical scavenging effects . This suggests it could be used in the development of new antioxidants.

Natural Products Research

Brevifolincarboxylic acid is a natural product found in certain plants . This makes it of interest in the field of natural products research , where it could be used to study the bioactive compounds produced by plants.

Mechanism of Action

Brevifolincarboxylic acid has an inhibitory effect on the aryl hydrocarbon receptor (AhR) . It is also an α-glucosidase inhibitor with an IC50 of 323.46 μM .

properties

IUPAC Name

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJWMFPFMLRLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevifolincarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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